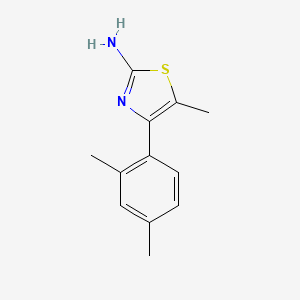

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a 5-methyl group attached to the thiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone. For example, 2,4-dimethylphenylthioamide can be reacted with 2-bromo-3-methylbut

Actividad Biológica

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438227-56-6) is an organic compound belonging to the thiazole family, characterized by its heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

- Molecular Formula : C₁₂H₁₄N₂S

- Molecular Weight : 218.32 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C

Synthesis

The synthesis of this compound often employs the Hantzsch thiazole synthesis method, involving the cyclization of a thioamide with a haloketone. This method allows for the efficient formation of the thiazole ring structure integral to its biological activity .

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. In vitro studies demonstrate that these compounds can induce apoptosis in sensitive carcinoma cells by generating reactive electrophilic species that form DNA adducts, leading to cell death .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.61 | DNA adduct formation |

| Compound B | A549 | 1.98 | Apoptosis induction |

| This compound | HeLa | TBD | TBD |

Antimicrobial Activity

In addition to antitumor effects, thiazole derivatives have been evaluated for their antimicrobial properties. Studies have shown that modifications in the thiazole structure can enhance activity against Gram-negative and Gram-positive bacteria. The presence of specific substituents on the phenyl ring significantly influences the compound's efficacy .

Table 2: Antimicrobial Activity Against Various Bacteria

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound C | E. coli | 32 µg/mL |

| Compound D | S. aureus | 16 µg/mL |

| This compound | Pseudomonas aeruginosa | TBD |

Case Study 1: Antitumor Efficacy

A study investigating the cytotoxic effects of various thiazole derivatives on MCF-7 breast cancer cells found that certain derivatives induced significant apoptosis at concentrations as low as 100 nM. The study highlighted the role of cytochrome P450 enzymes in mediating these effects through reactive metabolite formation .

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial potential of thiazole derivatives against multidrug-resistant bacterial strains. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to their counterparts lacking such substitutions .

Aplicaciones Científicas De Investigación

Biological Applications

4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine exhibits a range of biological activities that make it a candidate for further research in pharmacology and medicinal chemistry.

Antitumor Activity

Research has demonstrated that this compound possesses significant anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells by generating reactive electrophilic species that form DNA adducts. This mechanism leads to cell death in sensitive carcinoma cells .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 1.61 | DNA adduct formation |

| Compound B | A549 | 1.98 | Apoptosis induction |

| This compound | HeLa | TBD | TBD |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies suggest that derivatives of thiazole compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Inhibition of Enzymes

One notable application is its role as an inhibitor of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes that are implicated in inflammatory diseases like asthma and rheumatoid arthritis. This inhibition suggests potential therapeutic applications in treating inflammatory conditions .

Case Studies

Several case studies have been published detailing the efficacy of this compound in different therapeutic contexts:

- Anticancer Studies : A study focusing on various cancer cell lines demonstrated that derivatives similar to this compound showed promising results in inducing cell death through apoptosis mechanisms .

- Antimicrobial Research : Research conducted on thiazole derivatives revealed their effectiveness against resistant bacterial strains, indicating their potential as novel antimicrobial agents .

Propiedades

IUPAC Name |

4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S/c1-7-4-5-10(8(2)6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBAQHIVVLQMFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90358461 |

Source

|

| Record name | 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438227-56-6 |

Source

|

| Record name | 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90358461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.